Indazapyroxamet

Description

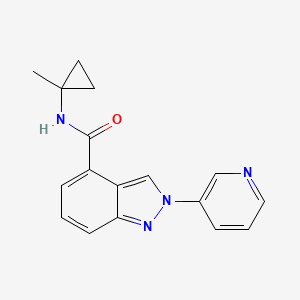

Structure

3D Structure

Properties

IUPAC Name |

N-(1-methylcyclopropyl)-2-pyridin-3-ylindazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-17(7-8-17)19-16(22)13-5-2-6-15-14(13)11-21(20-15)12-4-3-9-18-10-12/h2-6,9-11H,7-8H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLDKUJBVKSZOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)NC(=O)C2=CC=CC3=NN(C=C32)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701337380 | |

| Record name | Indazapyroxamet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1689545-27-4 | |

| Record name | Indazapyroxamet | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1689545274 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indazapyroxamet | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDAZAPYROXAMET | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PF33AA7S6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization of Novel Insecticides in Modern Agriculture

Modern agriculture faces the immense challenge of producing higher yields to feed a growing global population while ensuring the safety and quality of food. nih.govdntb.gov.ua For decades, conventional insecticides, primarily neurotoxic chemicals, were instrumental in managing insect pests. isvsvegsci.in However, their extensive and sometimes indiscriminate use has led to significant problems, including the development of pest resistance, negative impacts on non-target organisms, and concerns about pesticide residues in the environment. isvsvegsci.inresearchgate.netnih.gov These challenges, coupled with stricter regulatory requirements, have created an urgent need for the discovery and development of new, innovative insecticides. nih.govresearchgate.net

The focus of insecticide research has consequently shifted towards "green chemistries" that feature novel biochemical targets. isvsvegsci.inresearchgate.net This new generation of insecticides aims to provide high target specificity, thereby reducing risks to non-target organisms and the environment. researchgate.net The goal is to develop compounds that are effective against pests that have developed resistance to older chemistries and that can be integrated into sustainable agricultural practices. nih.govresearchgate.net This has led to the commercialization of several new chemical classes, including neonicotinoids, diamides, and pyrazole (B372694) carboxamides, which offer more versatile application methods and are better suited for use in Integrated Pest Management (IPM) and Insecticide Resistance Management (IRM) programs. isvsvegsci.inresearchgate.net

Historical Trajectory of Indazapyroxamet Discovery and Development

Indazapyroxamet is a novel insecticide developed by FMC Corporation, belonging to the pyrazole (B372694) carboxamide class of chemistry. nih.govmdpi.comherts.ac.uk Its discovery originated from the screening of internal compound libraries. researchgate.net Researchers at DuPont Crop Protection (later acquired by FMC) initially identified a 2-(pyridin-3-yl)-thiazole compound with limited insecticidal activity against the cotton/melon aphid (Aphis gossypii). colab.wsnih.gov This initial "hit" provided the structural basis for further exploration. researchgate.netcolab.ws

Through a process of molecular modification and scaffold hopping, researchers evolved the initial thiazole (B1198619) structure into a bicyclic 2-(pyridin-3-yl)-2H-indazole carboxamide. colab.wsnih.govdigitellinc.com This new class of compounds demonstrated promising insecticidal activity, even with simple alkyl amide substitutions. researchgate.netnih.gov Extensive optimization of this novel chemical class ultimately led to the identification of this compound as a candidate for commercial development. researchgate.netcolab.wsdigitellinc.com The ISO common name was published after a manufacturing pilot plant campaign was completed in 2020. q4cdn.com

This compound's mode of action is distinct from many conventional insecticides. It functions as a modulator of the Transient Receptor Potential Vanilloid (TRPV) channel within the chordotonal organs of insects. nih.govdigitellinc.com These organs are critical for senses like hearing, balance, and proprioception. nih.gov By disrupting these channels, this compound causes a cessation of feeding in piercing-sucking insects, a key target pest group. nih.govherts.ac.uk This novel mode of action makes it a valuable tool for controlling pests that may have developed resistance to other insecticide classes. nih.govq4cdn.com The Insecticide Resistance Action Committee (IRAC) has not yet officially classified this compound into a specific group, though it is described as a chordotonal organ modulator. nih.govq4cdn.com

Table 1: Key Milestones in this compound Development This table is interactive. Users can sort and filter the data.

| Milestone | Organization | Details | Reference(s) |

|---|---|---|---|

| Initial Hit Discovery | DuPont Crop Protection | A 2-(pyridin-3-yl)-thiazole compound with limited aphid activity was identified from internal library screening. | colab.ws, researchgate.net, nih.gov |

| Lead Optimization | DuPont/FMC | The initial hit was evolved into the 2-(pyridin-3-yl)-2H-indazole carboxamide class through extensive chemical synthesis and optimization. | digitellinc.com, colab.ws, researchgate.net |

| Candidate Identification | FMC Corporation | This compound selected for commercial development due to its high potency against piercing-sucking insects. | digitellinc.com, researchgate.net |

| Pilot Plant Campaign | FMC Corporation | Manufacturing pilot plant campaign completed in 2020. | q4cdn.com |

| ISO Name Publication | ISO | The common name "this compound" was officially published. | q4cdn.com |

Strategic Positioning of Indazapyroxamet Within Integrated Pest Management Ipm Paradigms

Discovery and Optimization of this compound Chemotype

The journey to identify this compound involved a systematic process of lead identification, chemical modification, and strategic design to enhance its insecticidal properties.

Initial Lead Compound Identification and Derivatization

The discovery of this compound originated from the screening of internal compound libraries at FMC Corporation. chemrobotics.inresearchgate.netresearchgate.netdigitellinc.com This process identified a 2-(pyridin-3-yl)-thiazole compound which exhibited limited, but notable, insecticidal activity against the cotton/melon aphid (Aphis gossypii). nih.govcolab.ws This initial "hit" provided a crucial starting point for a dedicated optimization program. researchgate.netresearchgate.net

The 2-(pyridin-3-yl)-thiazole moiety served as a foundational scaffold for further chemical exploration. nih.govcolab.ws Researchers pursued the synthesis of bicyclic analogs, which led them to the 2-(pyridin-3-yl)-2H-indazole carboxamides. This structural evolution from a thiazole (B1198619) to an indazole ring system marked a pivotal step in the discovery process. Subsequent evaluation of these new analogs revealed that even those with simple alkyl amides attached at the 4- or 5-positions of the indazole ring possessed promising insecticidal activity, validating this new chemical direction. nih.govcolab.ws

Structure-Activity Relationship (SAR) Elucidation

Following the identification of the 2-(pyridin-3-yl)-2H-indazole carboxamide chemotype, extensive optimization was undertaken to delineate the structure-activity relationships (SAR). researchgate.netcolab.ws This research focused on understanding how different substituents on the indazole core and the carboxamide function influenced biological efficacy.

Key findings from the SAR studies revealed the following:

Amide Position: Analogs with simple alkyl amides at the 4- or 5-positions of the indazole ring were found to be active. nih.govcolab.ws

Amide Linker Regiochemistry: In related indazole carboxamide series studied as potential therapeutic agents, the specific regiochemistry of the amide linker was found to be critical for biological activity. nih.gov For instance, a study on indazole-3-carboxamides showed that the orientation of the amide group could dramatically affect the compound's ability to inhibit calcium influx, with one isomer being highly active while its reverse counterpart was inactive. nih.gov This highlights the sensitivity of the molecular target to the precise three-dimensional shape of the molecule.

Substituent Exploration: Optimization efforts for related compounds have involved exploring variations in three main regions: the side-chain group (like the n-propyl group in an initial mesoionic lead), substituents on the phenyl group, and substitutions on the heterocyclic moiety. acs.org This systematic approach of modifying different parts of the molecule is crucial for fine-tuning activity and led to the eventual identification of this compound for commercial development. nih.govcolab.ws

Table 1: SAR Insights for the Indazole Carboxamide Scaffold This table is illustrative, based on described research directions.

| Position of Variation | Type of Substituent | Impact on Activity | Reference |

|---|---|---|---|

| Indazole Ring | Amide at C4 or C5 | Promising insecticidal activity | colab.ws, nih.gov |

| Amide Linker | Regiochemistry (orientation) | Critical for biological function in related scaffolds | nih.gov |

| Amide Group | Simple alkyl groups | Sufficient for initial promising activity | colab.ws, nih.gov |

Application of Scaffold Hopping Strategies in Analog Design

Scaffold hopping is a key strategy in modern drug and agrochemical discovery that involves replacing the central core of a molecule with a different, often isosteric, scaffold to identify novel chemotypes with retained or improved activity. researchgate.netnih.gov This tactic was explicitly applied during the optimization phase that led to this compound. digitellinc.com

Starting from the initial thiazole hit, researchers examined a number of different heterocyclic skeletons to find the most effective chemotype. digitellinc.com This exploration is a rational design approach that can lead to compounds with improved properties and can navigate around existing patents. colab.ws The successful transition from a 2-(pyridin-3-yl)-thiazole to the 2-(pyridin-3-yl)-2H-indazole system is a direct outcome of this strategy, ultimately proving the indazole core to be a superior scaffold for this particular insecticidal target. nih.govdigitellinc.com The use of such scaffold hopping tools is an increasingly important part of agrochemical research. nih.govcolab.ws

Multi-Step Synthesis Methodologies for this compound

The synthesis of this compound is a multi-step process that requires the careful construction of its core heterocyclic structure and the attachment of its specific side chains. vapourtec.comudel.edu

Reductive Amination and Cyclization Processes

The construction of the indazole ring system is a pivotal part of the synthesis. A general method for forming the indazole core involves a cyclization reaction. In one described pathway, a nitro-substituted benzaldehyde (B42025) derivative is condensed with 3-aminopyridine. This reaction forms an intermediate Schiff base, which then undergoes cyclization facilitated by sodium azide (B81097) in a polar aprotic solvent like dimethylformamide (DMF) under heated conditions.

Reductive amination is another fundamental reaction in the synthesis of complex amines and is a key C-N bond-forming reaction in the pharmaceutical and agrochemical industries. nih.gov It involves the reaction of a carbonyl compound with an amine to form an imine, which is then reduced to the corresponding amine. jocpr.com While specific details for this compound's commercial synthesis are proprietary, published methodologies for related structures often involve reductive amination steps to introduce amine functionalities. nih.govorganic-chemistry.org A described synthetic route for this compound mentions a sequence involving reductive amination of 2-methylbenzaldehyde, followed by other transformations including cyclization.

Formation of Key Intermediates (e.g., 1-methylcyclopropylamine)

The synthesis of specific, and sometimes complex, intermediates is crucial for the total synthesis of the final product. For this compound, the N-(1-methylcyclopropyl) amide side chain is a key feature. Therefore, the synthesis of the amine intermediate, 1-methylcyclopropylamine, is an essential prerequisite. researchgate.netresearchgate.net

A detailed synthetic pathway for 1-methylcyclopropylamine has been described and proceeds through several steps: researchgate.netresearchgate.net

Methylation: The synthesis begins with α-acetylbutyrolactone, which is methylated using methyl chloride to yield α-acetyl-α-methylbutyrolactone.

Ring Opening: The resulting compound is treated with concentrated hydrochloric acid, which opens the lactone ring to form an intermediate ketone.

Cyclization: This ketone undergoes cyclization in the presence of potassium hydroxide (B78521) to form (1-methylcyclopropyl)ethanone.

Oxidation: The ethanone (B97240) derivative is then oxidized with sodium hypochlorite. This reaction converts the acetyl group into a carboxylic acid, yielding 1-methylcyclopropanecarboxylic acid.

Amidation and Conversion: Finally, the carboxylic acid is converted to its corresponding amide via treatment with thionyl chloride and aqueous ammonia. This amide is the direct precursor to the desired 1-methylcyclopropylamine.

Table 2: Multi-Step Synthesis of the 1-methylcyclopropylamine Intermediate

| Step | Starting Material | Key Reagents | Product | Reference |

|---|---|---|---|---|

| 1 | α-Acetylbutyrolactone | Methyl chloride | α-Acetyl-α-methylbutyrolactone | researchgate.net, researchgate.net |

| 2 | α-Acetyl-α-methylbutyrolactone | Concentrated HCl | Intermediate ketone (82) | researchgate.net, researchgate.net |

| 3 | Intermediate ketone (82) | Potassium hydroxide | (1-Methylcyclopropyl)ethanone | researchgate.net, researchgate.net |

| 4 | (1-Methylcyclopropyl)ethanone | Sodium hypochlorite | 1-Methylcyclopropanecarboxylic acid | researchgate.net, researchgate.net |

A Detailed Examination of the Chemical Properties and Synthesis of this compound

This compound is a novel insecticide noted for its efficacy against a range of piercing and sucking insects. researchgate.net This article explores the synthetic chemistry, including advanced synthesis pathways and the factors influencing its production, its chemical reactivity, and the analytical techniques employed for its structural confirmation and purity assessment.

Mechanisms of Insecticide Resistance and Management Strategies

Biochemical Mechanisms of Resistance to Indazapyroxamet

The development of resistance at the biochemical level allows insects to survive exposure to an insecticide that would normally be lethal. This is primarily achieved by either breaking down the toxic compound before it can reach its target site or by altering the target site itself so the insecticide can no longer bind effectively.

Metabolic resistance is the most common mechanism by which insects develop resistance to insecticides. pjoes.com It involves the enhanced activity of detoxification enzymes that metabolize the insecticide into less toxic, more water-soluble compounds that can be easily excreted. nih.gov It is plausible that should resistance to this compound emerge, it could be mediated by one or more of the following major enzyme superfamilies.

Cytochrome P450 monooxygenases (P450s) are a diverse group of enzymes that play a critical role in the detoxification of a wide range of foreign compounds (xenobiotics), including insecticides. nih.govd-nb.info Resistance mediated by P450s can occur through the overexpression of specific P450 genes, leading to a higher quantity of the detoxifying enzyme, or through mutations in the P450 gene that result in a more efficient enzyme. d-nb.info These enzymes typically catalyze oxidative reactions, such as hydroxylation or dealkylation, which is the first step in detoxification. frontiersin.org A meta-analysis of numerous studies confirmed a strong correlation between the overexpression of P450 genes and increased levels of insecticide resistance across various insect species. frontiersin.org

While no specific P450 enzymes have been identified in the metabolism of this compound in resistant insect populations, this pathway remains a primary candidate for potential metabolic resistance.

Table 1: Potential Role of Cytochrome P450s in this compound Resistance (Hypothesized)

| Mechanism Component | Description | Relevance to Insecticide Resistance |

|---|---|---|

| Enzyme Family | Cytochrome P450 Monooxygenases (P450s) | A major superfamily of enzymes responsible for Phase I metabolism of xenobiotics. d-nb.info |

| Mode of Action | Catalyzes oxidative reactions to detoxify harmful compounds. | Can hydroxylate or otherwise modify the this compound molecule, rendering it non-toxic. |

| Resistance Mechanism | Overexpression (more enzyme) or enhanced catalytic efficiency (better enzyme). | Increased rate of detoxification prevents the insecticide from reaching its TRPV channel target. mdpi.com |

Esterases are a group of hydrolase enzymes that cleave ester bonds, a chemical linkage found in many insecticides. nih.gov Carboxylesterases, in particular, are well-documented in conferring resistance to organophosphates, carbamates, and pyrethroids by hydrolyzing their ester linkages. nih.gov Resistance can result from the amplification of the gene encoding the esterase, leading to massive overproduction of the enzyme which can then sequester or metabolize the insecticide. nih.gov Although this compound is a carboxamide, the general class of hydrolases is critical in xenobiotic metabolism. pjoes.com Should insects develop metabolic resistance to this compound, the involvement of specific hydrolases capable of degrading its structure cannot be ruled out.

Glutathione (B108866) S-Transferases (GSTs) are Phase II detoxification enzymes that catalyze the conjugation of reduced glutathione to a wide variety of xenobiotics. nih.gov This process increases the water solubility of the toxin, facilitating its excretion from the insect's body. nih.gov Elevated GST activity has been linked to resistance against organochlorine, organophosphate, and pyrethroid insecticides. nih.gov GSTs can contribute to resistance by directly metabolizing the insecticide or by protecting the insect from oxidative stress, a secondary effect of insecticide exposure. frontiersin.org The overexpression of GST genes is a confirmed mechanism of resistance in numerous agricultural and medical pests. frontiersin.org Therefore, enhanced detoxification by GSTs represents another potential biochemical pathway for resistance to this compound.

Table 2: Overview of Potential Metabolic Detoxification Pathways for this compound

| Enzyme Family | Primary Function in Detoxification | Documented Role in Resistance (General) |

|---|---|---|

| Cytochrome P450s | Oxidation, hydroxylation, dealkylation of xenobiotics. d-nb.info | Primary mechanism for many insecticide classes. frontiersin.orgmdpi.com |

| Esterases/Hydrolases | Hydrolysis of ester and other bonds. nih.gov | Key in resistance to organophosphates, pyrethroids. nih.gov |

| Glutathione S-Transferases | Conjugation with glutathione to increase solubility and excretion. nih.gov | Confers resistance to multiple insecticide classes. frontiersin.org |

Target site resistance occurs when the protein that the insecticide binds to is modified by a genetic mutation. pjoes.com This change reduces the binding affinity of the insecticide, rendering it less effective even if it reaches the target site. irac-online.org

The identified target for this compound is the TRPV (Transient Receptor Potential Vanilloid) channel complex within the insect's chordotonal organs. digitellinc.comirac-online.org These channels are crucial for senses like hearing, balance, and proprioception. irac-online.org this compound disrupts the normal function of these channels, leading to cessation of feeding and other behavioral issues. irac-online.org

It is highly probable that resistance to this compound could arise from single nucleotide polymorphisms (SNPs) in the genes encoding the protein subunits of the TRPV channel. Such point mutations could result in an amino acid substitution at or near the this compound binding site. pjoes.comnih.gov This alteration in the protein's three-dimensional structure could physically hinder or weaken the binding of the this compound molecule, thereby reducing its inhibitory effect. While mutations in TRPV channels have been studied in other contexts, specific resistance-conferring mutations for this compound in insects have not yet been reported in the scientific literature. nih.gov

Table 3: Potential Target Site Resistance to this compound (Hypothesized)

| Resistance Type | Molecular Target | Potential Mechanism | Consequence |

|---|

| Target-Site Insensitivity | TRPV Channel Complex | Point mutation (SNP) in the gene encoding a TRPV channel subunit. | Altered amino acid sequence reduces the binding affinity of this compound to the channel. |

Contributions of Esterases and Hydrolases to Degradation

Target Site Resistance Mechanisms

Physiological and Behavioral Adaptations in Resistant Insect Populations

Insects can evolve a range of adaptations to survive insecticide exposure. These can be broadly categorized as target-site resistance, metabolic resistance, penetration resistance, and behavioral resistance. irac-online.orgpesticidestewardship.org While target-site and metabolic resistance are the most studied, physiological and behavioral changes also play a crucial role.

Cuticular Resistance Development

Cuticular resistance, also known as penetration resistance, is a physiological adaptation where changes in the insect's outer cuticle slow the absorption of an insecticide. irac-online.orglstmed.ac.uk This mechanism can provide broad-spectrum protection against various chemical classes because it is non-specific to the insecticide's mode of action. pesticidestewardship.org By reducing the rate at which the toxin enters the insect's body, it allows more time for other defense mechanisms, like metabolic detoxification, to break down the compound. ahdb.org.uk

Two primary changes in the cuticle have been linked to insecticide resistance:

Cuticular Thickening: Resistant insects may have a thicker cuticle compared to their susceptible counterparts. This thickening, often involving enriched deposition of hydrocarbons or reinforcement of chitin (B13524) layers, increases the path length and barrier that the insecticide must cross. lstmed.ac.ukd-nb.info Studies in various mosquito species have identified the over-expression of specific cytochrome P450s and cuticular proteins (CPs) as responsible for this phenotype. lstmed.ac.ukmdpi.com

Altered Cuticular Composition: The chemical makeup of the cuticle can also be modified to reduce insecticide penetration. This can involve changes in the hydrocarbon profile or increased sclerotization (hardening) and pigmentation, which can bind or sequester insecticide molecules, preventing them from reaching their target sites. lstmed.ac.uknih.gov

While specific studies on cuticular resistance development in response to this compound are not yet widely available, its importance as a general resistance mechanism means it is a potential threat. The effectiveness of any contact insecticide relies on its ability to penetrate the cuticle, making this a critical area for ongoing resistance monitoring. researchgate.net

Research on Resistance Mitigation and Sustainable Management

To preserve the effectiveness of new and existing insecticides, proactive resistance management is essential. nih.gov The goal of these strategies is to reduce the selection pressure for resistance, thereby delaying its evolution in pest populations. pesticidestewardship.org

Strategies for Delaying the Evolution of Resistance

A multi-faceted approach, often integrated into a broader Integrated Pest Management (IPM) framework, is the most effective way to manage insecticide resistance. ausveg.com.au Key strategies include:

Rotation of Modes of Action (MoA): This is a cornerstone of resistance management. decisionaid.systems Instead of using the same insecticide or insecticides from the same MoA group repeatedly, growers should rotate between different MoA groups. irac-online.org This prevents continuous selection for a single resistance mechanism. An effective rotation plan targets successive pest generations with different MoA groups. irac-online.orgdecisionaid.systems

Adherence to Label Rates: Using insecticides at rates lower than recommended can expose pests to sub-lethal doses, which may select for individuals with low-level resistance that can survive and pass on their genes. irac-online.org Conversely, overuse should also be avoided. decisionaid.systems

Integrated Pest Management (IPM): IPM combines various control tactics, including cultural, biological, and chemical methods, to manage pests. ausveg.com.au By incorporating non-chemical control methods like using pest-resistant crop varieties, maintaining crop hygiene, and encouraging natural enemies, the reliance on insecticides is reduced, which in turn lowers the selection pressure for resistance. pesticidestewardship.orgnzpps.org

This compound's Role in Insecticide Rotation Programs

This compound's novel chemistry and favorable cross-resistance profile make it a valuable component of resistance management programs. researchgate.net Its introduction provides a new and effective mode of action for controlling hemipteran pests, which is critical in situations where resistance to older chemistries has become a problem.

By incorporating this compound into a structured rotation, growers can reduce the selection pressure on other at-risk insecticide classes. For example, in a program targeting aphids that have developed resistance to neonicotinoids, this compound can provide effective control, allowing the neonicotinoid MoA to be rested. This helps preserve the utility of both chemistries for the future. The Insecticide Resistance Action Committee (IRAC) provides a classification scheme based on mode of action, which is essential for planning effective rotation strategies. irac-online.orgdecisionaid.systems this compound's placement in a unique group makes it an excellent rotation partner.

The table below illustrates a sample conceptual rotation strategy for managing resistance in a pest with multiple generations per season.

| Pest Generation | Recommended Insecticide MoA Group | Example Insecticide (if applicable) | Rationale |

|---|---|---|---|

| Generation 1 | Group 4A (Neonicotinoid) | Imidacloprid | Initial control of susceptible population. |

| Generation 2 | Group 31 (this compound) | This compound | Rotate to a novel MoA to prevent selection for neonicotinoid resistance. |

| Generation 3 | Group 9 (e.g., Pymetrozine) | Pymetrozine | Introduce a third, unrelated MoA to further diversify selection pressure. |

| Generation 4 | Group 4A (Neonicotinoid) | Thiamethoxam | Return to the initial MoA group after a sufficient break. |

Development of Molecular Diagnostics for Resistance Monitoring

The proactive management of insecticide resistance relies heavily on the early detection of resistant individuals within a pest population. Molecular diagnostics have emerged as a powerful and precise tool for this purpose, offering significant advantages over traditional bioassay methods. mdpi.comresearchgate.net These techniques allow for the rapid and sensitive detection of specific genetic mutations known to confer resistance, providing an early warning system for resistance evolution before it leads to widespread control failures. irac-online.orgfrontiersin.org

The development of molecular diagnostics is fundamentally linked to understanding the molecular basis of resistance. Once the specific genes and mutations responsible for target-site insensitivity or enhanced metabolic detoxification are identified, diagnostic assays can be designed to screen individual insects for these resistance markers. schweizerbart.deforth.gr This approach allows for the monitoring of resistance allele frequencies in field populations over time, providing crucial data to inform and adapt management strategies. mdpi.complos.org

A variety of molecular techniques have been developed and are widely used for monitoring resistance to different classes of insecticides. mbimph.com While specific assays for this compound are not yet detailed in publicly available research—pending the widespread identification of specific resistance-conferring mutations—the established methodologies provide a clear framework for their future development. The primary molecular tools are based on the amplification and analysis of specific DNA sequences. cdc.govresearchgate.net

Key molecular diagnostic techniques include:

Polymerase Chain Reaction (PCR)-Based Assays: Conventional and real-time PCR (qPCR) methods are commonly employed to detect known resistance mutations. frontiersin.orgmbimph.com These assays use specific primers to amplify the region of the gene containing the mutation. The results can differentiate between susceptible, resistant, and heterozygous individuals. Techniques like TaqMan PCR utilize fluorescent probes to provide quantitative data on allele frequencies in a population sample. crid-cam.com

DNA Sequencing: This method provides the most detailed information by determining the exact nucleotide sequence of a target gene. It is invaluable for discovering new resistance mutations and for validating the results of PCR-based screening assays. cdc.govresearchgate.net Next-generation sequencing (NGS) technologies, such as nanopore sequencing, offer high-throughput capabilities for analyzing large numbers of samples and even whole genomes to identify novel resistance mechanisms. mdpi.com

The table below summarizes common molecular diagnostic techniques applicable to insecticide resistance monitoring.

| Technique | Description | Primary Use in Resistance Monitoring | Key Advantages |

| PCR (Polymerase Chain Reaction) | Amplifies a specific DNA fragment of a target gene. frontiersin.org | Detection of known point mutations (SNPs) associated with target-site resistance. | Cost-effective, rapid, and widely established. mdpi.com |

| qPCR (Real-Time PCR / TaqMan) | A variation of PCR that monitors the amplification of a targeted DNA molecule in real-time, often using fluorescent probes. crid-cam.com | Quantifying the frequency of resistance alleles in a population sample. | High sensitivity, specificity, and quantitative results. frontiersin.orgcrid-cam.com |

| DNA Sequencing (Sanger & NGS) | Determines the precise order of nucleotides within a DNA molecule. cdc.gov | Discovery of novel resistance mutations and validation of PCR-based assay results. | Provides definitive sequence data; NGS allows for large-scale genomic analysis. mdpi.com |

The successful application of these diagnostic tools is crucial for implementing effective Insecticide Resistance Management (IRM) strategies. researchgate.net By enabling the early detection and tracking of resistance, molecular monitoring allows for timely interventions, such as the rotation of insecticides with different modes of action, to preserve the efficacy of valuable compounds like this compound. mdpi.com The broader understanding of resistance mechanisms will drive the future development of specific molecular diagnostic tools for monitoring resistance to this compound in key agricultural pests. schweizerbart.de

Metabolism and Environmental Degradation Pathways Research

Biotransformation Pathways of Indazapyroxamet in Organisms

The biotransformation of xenobiotics, such as the fungicide this compound, involves a series of biochemical reactions within living organisms aimed at detoxification and elimination. openaccessjournals.comfunaab.edu.ng These metabolic processes are crucial for understanding the compound's behavior and impact on various organisms.

Identification of Primary Metabolites and Transformation Products

When a substance like this compound is metabolized, it is broken down into various components known as metabolites. chemicea.com These can be categorized as primary metabolites, which are the initial breakdown products, and secondary metabolites, which result from further transformations. chemicea.com In the case of pesticides, these transformation products can sometimes be more toxic than the parent compound. researchgate.net

In studies involving rats, the primary metabolic pathways of this compound have been shown to involve ester cleavage, leading to the formation of a key metabolite which is then further metabolized. researchgate.net In plants, pesticide metabolism also involves a series of reactions that can lead to different end products compared to animals. usda.gov

Table 1: Identified Metabolites of this compound

| Organism | Key Metabolites Identified | Metabolic Process |

| Rats | Ester-cleaved metabolite | Hydrolysis |

| Plants | Varied transformation products | Oxidation, Hydrolysis, Conjugation |

Enzymatic Processes Involved in Xenobiotic Metabolism (e.g., Hydrolysis, Oxidation)

The metabolism of foreign compounds is typically a two-phase process. openaccessjournals.comajpbp.com Phase I reactions introduce or expose functional groups on the xenobiotic molecule through processes like oxidation, reduction, and hydrolysis. openaccessjournals.comlkouniv.ac.in These reactions are often catalyzed by enzymes such as cytochrome P450 monooxygenases. openaccessjournals.commdpi.com

Phase II metabolism involves conjugation, where the modified xenobiotic is combined with endogenous molecules to increase its water solubility and facilitate excretion. openaccessjournals.com Key enzymes in this phase include glutathione (B108866) S-transferases. funaab.edu.nglkouniv.ac.in For this compound, both oxidation and hydrolysis are significant enzymatic processes that contribute to its breakdown.

Comparative Metabolism Across Different Organismal Systems

The way this compound is metabolized can vary significantly between different types of organisms, such as plants and animals. nih.govnih.gov While the fundamental biotransformation reactions like oxidation and hydrolysis are often similar, the subsequent fate of the metabolites can differ. nih.govnih.gov

Environmental Degradation Pathways of this compound

The persistence and fate of this compound in the environment are governed by both biotic (by living organisms) and abiotic (non-living) degradation processes. uludag.edu.trencyclopedia.pub

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds through non-biological processes. encyclopedia.pubpnnl.gov For pesticides, key abiotic mechanisms include chemical degradation (reactions with water or other chemicals) and photodegradation (breakdown by sunlight). uludag.edu.troregonstate.edu

Photolysis, the degradation of a molecule by light, is a significant dissipation process for many herbicides and pesticides in the environment. nih.govresearchgate.net When exposed to sunlight, this compound can be transformed into various photoproducts. nih.gov The rate and outcome of photolysis are dependent on the chemical environment. nih.gov Studies on other pesticides have shown that photolysis on soil or leaf surfaces can lead to the formation of multiple transformation products. researchgate.net For instance, the photolysis of phosmet (B1677707) results in different degradation products depending on the solvent it is in. nih.gov A major phototransformation product is defined as any product that accounts for 10% or more of the applied dose during a study. eppltd.com

Table 2: Degradation of this compound

| Degradation Pathway | Description | Resulting Products |

| Biotic | Breakdown by living organisms (e.g., microbes, plants, animals). | Metabolites |

| Abiotic (Photolysis) | Breakdown by sunlight. | Phototransformation products |

Chemical Hydrolysis in Environmental Matrices

Hydrolysis is a chemical reaction where water molecules break down a compound. researchgate.net The rate of hydrolysis is significantly influenced by the pH of the surrounding medium, such as soil or water. fao.org For many pesticides, hydrolysis is a key degradation pathway, leading to the formation of metabolites that may have different toxicity and mobility characteristics than the parent compound. researchgate.net

Specific data on the hydrolysis half-life (the time it takes for half of the compound to degrade) of this compound under various pH and temperature conditions is not yet publicly available, as environmental fate studies are currently in progress. eurofins.com General principles of pesticide hydrolysis suggest that the stability of the molecule can vary significantly in acidic, neutral, or alkaline environments. wjpls.org The structure of this compound, a carboxamide derivative, suggests potential cleavage of the amide bond or other susceptible sites through hydrolysis.

Table 1: General Factors Influencing Pesticide Hydrolysis

| Factor | Influence on Hydrolysis Rate |

| pH | Can be acid-catalyzed, base-catalyzed, or neutral. The rate is often lowest at a specific pH and increases as the pH moves away from this point. researchgate.net |

| Temperature | Higher temperatures generally increase the rate of hydrolysis. ajol.info |

| Presence of Catalysts | Metal ions and other substances in soil and water can catalyze hydrolysis reactions. nsf.gov |

Oxidation Pathways in Soil and Water

Oxidation, another crucial abiotic degradation process, involves the loss of electrons from the this compound molecule. This can be triggered by reactive oxygen species present in the environment or through photochemical reactions (photolysis) initiated by sunlight. fao.org Oxidation can lead to the formation of various transformation products. For instance, studies on other pesticides have shown that oxidation can result in the formation of sulfoxides and sulfones from sulfide (B99878) groups or the hydroxylation of aromatic rings. jmaterenvironsci.com

Detailed information on the specific oxidation products of this compound in soil and water is still forthcoming from ongoing research. The pyridinyl and indazole rings within the this compound structure are potential sites for oxidative transformation.

Biodegradation by Microorganisms

The breakdown of this compound by living organisms, particularly microorganisms, is a significant pathway for its removal from the environment. journalijdr.com Bacteria and fungi possess a wide array of enzymes that can metabolize complex organic molecules like pesticides. academicjournals.org

Isolation and Characterization of this compound-Degrading Microbial Strains

The first step in understanding the biodegradation of a pesticide is often the isolation of microbial strains from contaminated environments that can use the compound as a source of carbon, nitrogen, or energy. cabidigitallibrary.orgscholarsresearchlibrary.com This is typically achieved through enrichment culture techniques, where soil or water samples with a history of pesticide application are cultured in a medium containing the pesticide as the sole carbon or nitrogen source. scielo.br

Currently, there are no publicly available studies detailing the successful isolation and characterization of specific microbial strains capable of degrading this compound. The identification of such strains is a key objective of the ongoing environmental fate assessments. General research on pesticide biodegradation has identified genera such as Pseudomonas, Bacillus, Flavobacterium, and Arthrobacter as being capable of degrading a wide variety of pesticides. researchgate.net

Enzymatic Basis of Microbial Degradation Processes

Once degrading microbial strains are isolated, research focuses on identifying the specific enzymes responsible for the breakdown of the pesticide. researchgate.net Common enzymes involved in pesticide degradation include oxidoreductases (like cytochrome P450 monooxygenases), hydrolases (like esterases and amidases), and transferases. frontiersin.orgnih.gov These enzymes catalyze reactions that cleave key bonds in the pesticide molecule, often leading to less toxic and more water-soluble metabolites. nih.gov

Given that the specific microbial degraders of this compound have not yet been reported, the enzymatic pathways for its biodegradation remain to be elucidated. The amide linkage in this compound is a likely target for amidase enzymes, while the aromatic rings could be targeted by oxygenases.

Environmental Factors Influencing Biodegradation Rates

The rate at which microorganisms degrade this compound in the environment is influenced by a variety of factors. journalijdr.com Understanding these factors is crucial for predicting the persistence of the compound in different environmental settings.

Table 2: Key Environmental Factors Affecting Pesticide Biodegradation

| Factor | Description |

| pH | Affects microbial growth and enzyme activity. Most microbial degradation is optimal within a specific pH range. solubilityofthings.com |

| Temperature | Influences microbial metabolic rates. Generally, higher temperatures (up to an optimum) increase degradation rates. solubilityofthings.com |

| Moisture | Water is essential for microbial activity. Both very dry and waterlogged conditions can inhibit biodegradation. solubilityofthings.com |

| Oxygen Availability | Determines whether aerobic or anaerobic degradation pathways will dominate. fao.org |

| Nutrient Availability | Microorganisms require other nutrients (e.g., nitrogen, phosphorus) for growth, which can be limiting factors. fao.org |

| Soil Composition | Soil type, organic matter content, and clay content can affect the bioavailability of the pesticide to microorganisms. orst.edu |

Advanced Methodologies for Metabolism and Degradation Studies

The study of pesticide metabolism and degradation relies on sophisticated analytical techniques to identify and quantify the parent compound and its transformation products. nih.gov

Radiolabeling, often with Carbon-14 (¹⁴C), is a common technique used in environmental fate studies. eurofins.com This allows researchers to trace the movement and transformation of the pesticide in complex matrices like soil and water.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS), are powerful tools for the separation, identification, and structural elucidation of metabolites. nih.govnih.gov These methods offer high sensitivity and specificity, enabling the detection of trace levels of degradation products. nih.gov Nuclear magnetic resonance (NMR) spectroscopy is also used to confirm the structure of identified metabolites. nih.gov

In vitro studies using purified enzymes or cell cultures can help to elucidate specific metabolic pathways and the enzymes involved. slideshare.net These controlled experiments provide valuable insights that complement findings from more complex in vivo and environmental studies.

Application of High-Resolution Mass Spectrometry for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technology for identifying and quantifying metabolites of parent compounds like this compound. researchgate.net Its high mass accuracy (typically <2 ppm) and resolution (up to 280,000 FWHM) allow for the precise determination of elemental compositions, which is crucial for distinguishing between metabolites with very similar masses. researchgate.netsemanticscholar.org This level of detail is often necessary to elucidate the complex biotransformation reactions that occur in organisms and the environment.

In a typical workflow, samples from in vitro (e.g., liver microsomes) or in vivo studies are prepared and analyzed using a liquid chromatography system coupled to an HRMS instrument (LC-HRMS), such as a Quadrupole-Orbitrap or Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. researchgate.netsemanticscholar.orgnih.gov The chromatography step separates the parent compound from its various metabolites based on their physicochemical properties. As the separated molecules enter the mass spectrometer, they are ionized and their mass-to-charge ratios are measured with high precision.

The data generated allows researchers to perform non-targeted metabolite profiling. nih.gov By comparing the metabolic profiles of control samples with those from samples exposed to this compound, scientists can identify unique molecular features corresponding to potential metabolites. Advanced data analysis techniques, including principal component analysis, can help to pinpoint significant metabolic changes. semanticscholar.orgnih.gov The fragmentation patterns of these potential metabolites, obtained through tandem mass spectrometry (MS/MS), provide structural information that helps in identifying the exact sites of metabolic modification, such as hydroxylation, demethylation, or conjugation. researchgate.net

Table 1: Illustrative Data from a Hypothetical HRMS Analysis of this compound Metabolites

| Putative Metabolite | Observed m/z | Mass Error (ppm) | Proposed Biotransformation | Retention Time (min) |

| This compound | 293.1346 | -0.5 | Parent Compound | 8.2 |

| Metabolite M1 | 309.1295 | -0.7 | Hydroxylation (+O) | 6.5 |

| Metabolite M2 | 279.1190 | -0.4 | Demethylation (-CH₂) | 7.8 |

| Metabolite M3 | 469.1823 | -1.1 | Glucuronide Conjugation | 4.3 |

This table is for illustrative purposes to demonstrate the type of data generated by HRMS analysis.

Use of Isotope Labeling for Tracing Metabolic Fates

Stable Isotope Labeling is a powerful technique used in conjunction with mass spectrometry or NMR to trace the metabolic fate of a compound with high certainty. nih.govbuchem.com In this approach, this compound is synthesized with one or more of its common atoms (like ¹²C or ¹⁴N) replaced by a heavy, non-radioactive isotope (such as ¹³C or ¹⁵N). chempep.com These labeled molecules are chemically identical to the unlabeled compound but are distinguishable by their increased mass.

When this "heavy" version of this compound is introduced into a biological system (e.g., cell culture, organism, or soil microcosm), all subsequent metabolites derived from it will also contain the heavy isotope. frontiersin.org This allows for the unambiguous tracking of the parent compound and its degradation products through complex biological matrices. nih.gov

The key advantages of this method are:

Precise Tracking: It allows researchers to follow the metabolic pathways and determine the structure of metabolic networks. nih.gov

Enhanced Detection: The unique isotopic signature helps to differentiate true metabolites from background noise and endogenous molecules in a sample, significantly improving the sensitivity and reliability of detection. researchgate.net

Flux Analysis: By measuring the rate of incorporation of the isotope into various metabolites over time, scientists can quantify the flow, or flux, through different metabolic pathways. frontiersin.org

This technique is invaluable for determining the primary routes of degradation, identifying terminal metabolites, and assessing the potential for bioaccumulation in food webs.

Computational Modeling and Machine Learning Approaches for Predicting Degradation Reactions

Computational modeling and machine learning are increasingly used to predict the metabolic fate and environmental degradation of new chemical entities, including pesticides. researchgate.net These in silico methods can forecast potential degradation reactions before extensive laboratory work is undertaken, guiding experimental design and prioritizing resources.

Quantitative Structure-Activity Relationship (QSAR) models, for instance, can be developed to predict a compound's absorption, distribution, metabolism, and excretion (ADME) properties based on its molecular structure. For this compound, models could predict its susceptibility to common metabolic reactions, such as oxidation by cytochrome P450 enzymes.

Furthermore, machine learning algorithms can be trained on large datasets of known metabolic reactions and pathways. wur.nl By inputting the structure of this compound, these algorithms can predict the most likely sites of metabolic attack and the resulting degradation products. These predictions are based on learned patterns of chemical reactivity and enzyme-substrate interactions. researchgate.net Computational models can also simulate the degradation process under various environmental conditions, helping to estimate the compound's environmental half-life and identify potential degradation products that may form in soil or water. nih.gov

Table 2: Example of Computational Predictions for this compound Metabolism

| Molecular Site | Predicted Reaction | Predicted Enzyme Family | Confidence Score |

| N-methyl group | N-Demethylation | Cytochrome P450 | High |

| Phenyl ring | Aromatic Hydroxylation | Cytochrome P450 | Medium |

| Pyridinyl ring | Ring Hydroxylation | Cytochrome P450 | Medium |

| Amide bond | Hydrolysis | Hydrolases | Low |

This table illustrates the type of predictive output generated by computational metabolism models.

Metabolomics in Environmental Exposure and Stress Response Studies

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In environmental science, it is a powerful tool for assessing how exposure to a chemical like this compound affects the metabolism of non-target organisms. csic.escreative-proteomics.com By comparing the complete metabolite profile (the metabolome) of an unexposed organism to that of an organism exposed to this compound, researchers can identify specific metabolic perturbations. nih.gov

These studies can reveal an organism's biochemical response to chemical-induced stress. wur.nlmdpi.com For example, significant changes in the levels of amino acids, lipids, or carbohydrates could indicate that this compound is interfering with fundamental biological processes such as energy metabolism, cell membrane integrity, or oxidative stress responses. creative-proteomics.commdpi.com

The findings from metabolomics studies are crucial for:

Identifying Biomarkers: Specific metabolites that change consistently upon exposure can serve as biomarkers, indicating that an organism has been exposed to the compound and is experiencing a biological response. csic.es

Understanding Mechanisms of Toxicity: Perturbed metabolic pathways can provide clues about the compound's mechanism of action and potential toxic effects in non-target species. creative-proteomics.com

Ecological Risk Assessment: By revealing subtle, sub-lethal metabolic changes, metabolomics provides a more sensitive and holistic view of the potential environmental risks posed by the compound. csic.es

This approach allows for a deeper understanding of the ecological impact beyond simple mortality, capturing the intricate biochemical interactions between a novel chemical and the environment.

Advanced Research Methodologies and Future Directions in Indazapyroxamet Studies

Computational and In Silico Approaches in Agrochemical Discovery

Computational chemistry and in silico modeling have become indispensable tools in modern agrochemical research, accelerating the discovery and optimization process while reducing costs and time. nih.govbioascent.com These approaches allow for the virtual screening of vast chemical libraries and the prediction of molecular interactions before committing to costly and time-consuming synthesis and biological testing. nih.govpatsnap.comlongdom.org

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govijoear.com In the context of Indazapyroxamet, molecular docking is crucial for predicting its interaction with its target protein, the nicotinic acetylcholine (B1216132) receptor (nAChR) in insects. researchgate.netresearchgate.net By modeling the binding of this compound to the nAChR, researchers can elucidate the specific amino acid residues involved in the interaction, which helps to understand its insecticidal activity. nih.govetflin.com

This in silico method allows for the rapid screening of virtual compound libraries against the three-dimensional structure of the target protein. ijoear.com For instance, tools like AutoDock Vina can be employed to dock this compound analogs into the binding pocket of the insect nAChR. etflin.com The results, often expressed as a binding affinity or docking score, help in ranking potential candidates and prioritizing them for synthesis. nih.gov This predictive power is instrumental in the early stages of discovery, guiding chemists to focus on molecules with the highest probability of potent biological activity. ijoear.com Studies on similar mesoionic insecticides targeting nAChRs have successfully used molecular docking to understand structure-activity relationships and identify key interactions within the receptor's binding site. researchgate.netresearchgate.net

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design new ligands with high affinity and specificity. researchgate.netcolab.ws Once the binding mode of this compound within the nAChR is understood, often through a combination of molecular docking and X-ray crystallography of related compounds, researchers can rationally design new analogs with improved properties. nih.gov The goal is to optimize the interactions with the target site to enhance insecticidal potency while minimizing off-target effects, which could impact non-target organisms. researchgate.net

This design strategy involves modifying the core structure of this compound to improve its fit within the binding pocket, for example, by adding or altering functional groups to form additional hydrogen bonds or hydrophobic interactions. nih.gov The discovery of this compound itself was the result of an extensive optimization program. researchgate.net SBDD can also be used to address potential resistance issues by designing molecules that can effectively bind to mutated forms of the target protein. By focusing on conserved regions of the binding site or designing molecules that can overcome the structural changes caused by resistance mutations, the effective lifespan of the chemical class can be extended.

Molecular Docking for Target Interaction Prediction

Omics Technologies in Resistance and Metabolism Research

The emergence of insecticide resistance is a major threat to effective pest management. nih.gov "Omics" technologies, such as genomics, transcriptomics, and proteomics, provide a holistic view of the molecular mechanisms underlying resistance and metabolism, enabling the development of effective resistance management strategies. mdpi.comhumanspecificresearch.orgfrontiersin.org

Genomic and transcriptomic analyses are powerful tools for identifying the genetic basis of insecticide resistance. nih.govnih.gov By comparing the genomes and gene expression profiles of susceptible and resistant insect populations, researchers can pinpoint specific genes and mutations associated with resistance to this compound. mdpi.comnih.govfrontiersin.org

Genomic Analysis: Whole-genome sequencing of resistant pest populations can reveal single nucleotide polymorphisms (SNPs), insertions, deletions, or copy number variations in genes that are responsible for resistance. For example, mutations in the target site gene (nAChR) could reduce the binding affinity of this compound, rendering it less effective. Genome-wide scans can identify genomic regions under selection in resistant populations, which may contain key resistance genes like CYP6B6-like. nih.gov

Transcriptomic Analysis: Transcriptomics, often performed using RNA-sequencing (RNA-seq), measures the expression levels of thousands of genes simultaneously. mdpi.com When a pest population is exposed to this compound, transcriptomic analysis can reveal the upregulation of genes involved in detoxification pathways. mdpi.com This includes genes encoding metabolic enzymes such as cytochrome P450s (CYPs), glutathione (B108866) S-transferases (GSTs), and ABC transporters, which can break down or sequester the insecticide. nih.govmdpi.com These analyses can provide a comprehensive picture of the molecular response to insecticide exposure and the specific pathways that are activated in resistant insects. frontiersin.orgnih.gov

| Research Area | Key Findings from Omics Studies on Insecticide Resistance |

| Genomics | Identification of SNPs and other mutations in target-site genes leading to reduced insecticide binding. nih.gov |

| Discovery of expanded gene families, such as cytochrome P450s, in resistant insect strains. nih.gov | |

| Transcriptomics | Upregulation of detoxification genes (e.g., CYPs, GSTs, ABC transporters) in response to insecticide exposure. mdpi.com |

| Identification of differentially expressed genes involved in metabolic pathways that contribute to resistance. mdpi.comnih.gov |

While genomics and transcriptomics reveal the genetic potential for resistance, proteomics provides a direct measure of the proteins that are actively involved in detoxification. mdpi.comnih.gov Proteomic profiling involves the large-scale analysis of the protein content of a cell or organism at a specific point in time. humanspecificresearch.org

By comparing the proteomes of this compound-resistant and susceptible insects, researchers can identify detoxification enzymes that are overexpressed in the resistant individuals. nih.gov Techniques such as two-dimensional gel electrophoresis and mass spectrometry are used to separate and identify these proteins. nih.gov For example, a proteomics study might reveal increased levels of specific cytochrome P450 or GST enzymes in resistant pests, confirming their role in metabolizing this compound. researchgate.netnih.gov This information is crucial for understanding the biochemical basis of resistance and can help in the design of synergists that inhibit these detoxification enzymes, potentially restoring the efficacy of this compound against resistant populations.

Genomic and Transcriptomic Analysis of Resistance Mechanisms

Bioremediation Potential and Strategies

The environmental fate of pesticides is a significant consideration in modern agriculture. Bioremediation, the use of living organisms, primarily microorganisms, to degrade or detoxify pollutants, offers an environmentally friendly and cost-effective approach to clean up contaminated soil and water. ijrti.orgresearchgate.netresearchgate.net

The potential for bioremediation of this compound relies on the ability of soil microorganisms to use it as a substrate for their metabolic processes. researchgate.net Various bioremediation strategies could be explored for this compound.

Biostimulation: This strategy involves stimulating the growth and activity of indigenous microbial populations capable of degrading this compound by adding nutrients and oxygen to the contaminated environment. ijrti.orgdndbiotech.it

Bioaugmentation: If native microbial populations are not efficient at degrading the compound, bioaugmentation can be employed. This involves introducing specific microorganisms with known degradative capabilities to the contaminated site. researchgate.netdndbiotech.it

Phytoremediation: This technique uses plants to remove, degrade, or contain contaminants. ijrti.org Plants can absorb this compound from the soil, and either metabolize it within their tissues or sequester it. The interaction between plants and their root-associated microbes (rhizoremediation) can also enhance the degradation of pesticides in the soil. researchgate.net

Research into the bioremediation of this compound would involve isolating and characterizing microbial strains from agricultural soils that can break down the molecule. Identifying the specific enzymes and metabolic pathways involved in its degradation would be a key step. This knowledge could then be used to develop practical and effective bioremediation strategies to mitigate any potential environmental residues of this compound. bsmiab.org

Utilization of Microbial Consortia for Enhanced Degradation

The use of microbial consortia, or groups of different microorganisms, is a promising strategy for the bioremediation of pesticide-contaminated environments. nih.govfrontiersin.org These consortia often exhibit greater efficiency and adaptability in degrading complex organic pollutants compared to single microbial strains. frontiersin.orgjmb.or.krnih.gov The synergistic interactions and metabolic complementarity among different microbial species can lead to the more complete breakdown of contaminants. nih.govnih.gov

While specific studies on microbial consortia for this compound degradation are not extensively detailed in the provided results, the principles of fungicide bioremediation are well-established. For instance, research on other fungicides has shown that co-cultures of bacterial isolates can significantly enhance degradation rates both in laboratory settings and in field soils. jmb.or.kr The construction of effective bacterial consortia is seen as a viable approach to economically and efficiently remove pesticide residues from agricultural soil. mdpi.com The process often involves enriching and screening for microbes from contaminated soils that can utilize the target compound as a nutrient source. nih.gov

The degradation of pyrazole-based fungicides, a class to which this compound belongs, is influenced by the inherent microbial consortia in the soil. researchgate.net Research on the fungicide Isopyrazam, which also has a pyrazole (B372694) structure, demonstrated that its biological degradation is dependent on the soil's native microbial populations. researchgate.net It is anticipated that similar microbial consortia, potentially containing genera like Pseudomonas, Starkeya, and Methyloversatilis known for degrading other complex herbicides, could be effective for this compound. nih.gov Future research would likely focus on identifying and optimizing such consortia specifically for this compound, potentially leading to the development of bioaugmentation products for soil remediation. uth.gr

Optimization of Environmental Conditions for Remediation Applications

The degradation rate of pesticides like this compound in the environment is not constant; it is heavily influenced by a variety of environmental factors. ksu.edugpnmag.com Optimizing these conditions is a key aspect of developing effective remediation strategies. nih.gov Major factors that control pesticide degradation and mobility in soil include soil organic matter, moisture content, pH, temperature, and microbial activity. mdpi.comresearchgate.net

Key Environmental Factors for Pesticide Degradation:

| Factor | Influence on Degradation | Source |

| Temperature | The rate of chemical degradation often doubles for every 50°F (10°C) rise in temperature. Cooler temperatures, such as those found deeper in the soil profile, slow down chemical breakdown reactions. | gpnmag.com |

| Moisture | Soil moisture is a critical factor for enhancing the pesticide degradation process. It affects microbial activity and hydrolysis, a chemical breakdown process involving water. | gpnmag.commdpi.com |

| pH | The acidity or alkalinity of the soil and water can significantly affect the rate of hydrolysis and the activity of microorganisms involved in biodegradation. | ksu.eduorst.edu |

| Soil Organic Matter | Organic matter is a major trigger for the metabolic transformation of pesticides. It can enhance microbial activity and the adsorption of pesticides, influencing their availability for degradation. | mdpi.comfao.org |

| Microbial Activity | Biodegradation by microorganisms like bacteria and fungi is a primary pathway for the breakdown of organic pesticides. Conditions that favor microbial growth (e.g., adequate nutrients, oxygen, temperature) will enhance degradation. | orst.edufao.org |

| Sunlight (UV Light) | Photodecomposition, or the breakdown of chemicals by sunlight, can be a significant degradation pathway for pesticides on exposed surfaces. | gpnmag.com |

For remediation applications, these factors can be manipulated to accelerate the breakdown of this compound. For example, bioremediation techniques might involve adjusting soil moisture and temperature to create optimal conditions for degrading microbes. nih.gov The half-life of a pesticide, which is the time it takes for half of the initial amount to break down, is a variable measure that depends on this complex interplay of environmental conditions. ksu.eduorst.edu Therefore, remediation strategies must be tailored to the specific environmental context of the contaminated site.

Emerging Research Areas and Unexplored Scientific Questions

The development and use of novel agrochemicals like this compound bring forth new research questions aimed at ensuring their long-term efficacy and sustainability. Key emerging areas include integration with other pest control methods, understanding pest resistance, and broadening efficacy studies.

Integration of this compound with Biopesticides and Other Control Technologies

Integrated Pest Management (IPM) is a systems approach that combines various pest control methods, including cultural, biological, and chemical tactics, to manage pests in an economically and ecologically sound manner. apsnet.orgceew.innih.gov The integration of newer insecticides like this compound into IPM programs is a critical area of research. researchgate.net This involves assessing its compatibility with biological control agents and its potential role in rotation with biopesticides. apsnet.orgnih.gov

Biopesticides, which are derived from natural sources like microorganisms, plants, and minerals, are noted for their target specificity and lower environmental impact. researchgate.net A key strategy in modern IPM is to use conventional pesticides in conjunction with biopesticides. standardsfacility.org For example, a strategic approach could involve using conventional products during the main growing season and switching to non-residue-producing biopesticides closer to harvest. standardsfacility.org This can help manage resistance and overcome trade barriers related to chemical residues. standardsfacility.org

Future research should focus on the synergistic or antagonistic effects of combining this compound with specific biopesticides, such as those based on Bacillus thuringiensis or botanical extracts like eugenol. nih.gov Understanding these interactions is essential for developing effective and sustainable pest management programs that delay resistance and minimize non-target effects. nih.gov

Long-Term Evolutionary Dynamics of Pest Resistance in Agricultural Ecosystems

The evolution of resistance is a significant threat to the long-term effectiveness of any pesticide. irac-online.org Pest populations can develop resistance through heritable changes that reduce their sensitivity to a product, often due to repeated applications of pesticides with the same mode of action. irac-online.orgucanr.edu this compound is a pyrazole-carboxamide insecticide, and understanding the potential for resistance evolution is paramount. frontiersin.org

Research into the evolutionary dynamics of fungicide resistance, particularly to Succinate Dehydrogenase Inhibitors (SDHIs), provides a valuable model. ndsu.eduresearchgate.net Studies on fungal pathogens like Zymoseptoria tritici have shown that resistance can emerge through multiple genetic mutations, and the frequency of resistant isolates can increase under the selection pressure of specific fungicides. researchgate.netunine.ch The evolution of resistance is influenced by factors such as the pest's life cycle, reproductive capacity, and the intensity of pesticide use. frontiersin.org

Long-term studies are needed to monitor for any shifts in pest sensitivity to this compound in field populations. This involves:

Monitoring Programs: Regularly testing pest populations to detect changes in susceptibility. ndsu.edu

Genetic Analysis: Identifying the specific mutations or genetic mechanisms that could confer resistance. ndsu.edufrontiersin.org

Cross-Resistance Studies: Determining if resistance to this compound could confer resistance to other insecticides. irac-online.org

Understanding these dynamics is crucial for developing robust resistance management strategies, which typically involve rotating or mixing products with different modes of action to delay the selection of resistant individuals. ucanr.edu

Broadening the Scope of Efficacy and Specificity Studies

Initial research has identified this compound as a novel insecticide targeting piercing and sucking insects, such as aphids. researchgate.net However, a key area of ongoing research is to broaden the understanding of its full spectrum of activity and its effects on non-target organisms.

Broadening efficacy studies involves testing this compound against a wider range of pest species and under different cropping systems to fully define its potential applications in agriculture. researchgate.net This includes evaluating its performance against insect life stages such as eggs, larvae, and nymphs. researchgate.net

Equally important are specificity studies to assess the potential non-target effects on beneficial organisms, which are a critical component of integrated pest management. mdpi.com While insecticides are designed to be specific, they can sometimes impact non-target species, including natural enemies (predators and parasitoids) and pollinators. mdpi.com A tiered approach is often used for non-target testing, starting with laboratory screenings to identify potential activity against representative species. epa.gov If initial tiers show an effect, more complex studies may be conducted. Information from these studies helps to focus testing on relevant organisms and ensure that the insecticide can be used in a way that minimizes disruption to the broader ecosystem. epa.gov

Conceptual Frameworks for Sustainable Agrochemical Innovation

The development of new agrochemicals like this compound is increasingly guided by conceptual frameworks that prioritize sustainability. researchgate.netresearchgate.net These frameworks aim to integrate environmental and health considerations into the entire lifecycle of a product, from its initial design to its ultimate fate in the environment. researchgate.neteuropa.eu

A key concept is "Safe-and-Sustainable-by-Design" (SSbD), which encourages the integration of safety and sustainability criteria at the very beginning of the innovation process. europa.eu This approach considers factors like the use of renewable starting materials, minimizing environmental impact, and ensuring economic viability and social responsibility. researchgate.neteuropa.eu The goal is to create products that are highly effective against target pests while having minimal impact on non-target species and the ecosystem. researchgate.net

Another important framework is the ecosystem approach to sustainable crop production. fao.org This framework emphasizes increasing agricultural productivity while also enhancing sustainable crop protection, managing biodiversity, and strengthening livelihoods. fao.org It promotes a shift from a reliance on non-renewable inputs towards more biological and knowledge-based solutions, such as IPM. fao.orgfao.org

The development of this compound can be seen within this trend of innovation, which seeks to provide new tools for farmers that are not only effective but also align with the principles of sustainable agriculture. nih.govnesfircroft.com These frameworks guide research towards creating targeted solutions that can be integrated into complex agricultural systems, ultimately contributing to global food security while safeguarding environmental health. nih.govnesfircroft.com

Development of Predictive Models for Pesticide Fate and Efficacy

The environmental fate and biological efficacy of this compound, like other modern agrochemicals, are complex processes influenced by a multitude of factors. To better understand and predict these processes, advanced research methodologies increasingly rely on the development and application of sophisticated mathematical and computational models. These predictive models are crucial tools in the early stages of research and development, as well as in regulatory environmental risk assessment. epa.govnih.gov They allow scientists to simulate the behavior of the compound under various environmental conditions, optimizing its use for maximum efficacy and minimal environmental impact. nih.gov

Predictive models for pesticide fate aim to forecast the transport, transformation, and persistence of a compound in the environment. sustainability-directory.com For a molecule like this compound, this involves estimating its distribution in soil, water, and air, and the rate at which it degrades into other substances, known as transformation products. frontiersin.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Commission utilize a suite of standardized models to assess potential environmental concentrations. epa.govrsc.org For instance, the Pesticide in Water Calculator (PWC) is used to estimate pesticide concentrations in surface water and groundwater, while models like the Pesticide Leaching Model (PELMO) simulate the movement of pesticides through soil. epa.govfrontiersin.org More advanced models can even account for the formation of different transformation products in various environmental compartments, such as on plant surfaces or in water bodies. frontiersin.org The integration of Quantitative Structure-Property Relationship (QSPR) models, which predict a chemical's properties based on its structure, is a future direction that could enable a more automated and comprehensive assessment of a pesticide and its transformation products. frontiersin.org